Home > Products > Screening Compounds P42347 > [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol
[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol -

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol

Catalog Number: EVT-6215347
CAS Number:
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a piperidine ring attached to a methanol group. Its molecular formula is C10H14ClN3OC_{10}H_{14}ClN_{3}O and its IUPAC name reflects its complex structure. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as a building block for various pharmaceutical applications.

Source and Classification

The compound is cataloged in several chemical databases, including BenchChem and PubChem, where it is identified by its unique identifiers such as CAS number 939986-74-0. It falls under the classification of heterocyclic organic compounds, which are characterized by the presence of rings containing at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol generally involves the following steps:

  1. Formation of Intermediate: The process begins with the reaction of 6-chloropyrimidine with piperidine under controlled conditions to form an intermediate compound.
  2. Methanol Addition: The intermediate is then treated with methanol in the presence of a catalyst to yield the final product.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Typically, solvents such as dimethylformamide or ethanol are used, and temperatures may vary depending on the specific methodology employed.

Molecular Structure Analysis

The molecular structure of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can be represented using its InChI key, which is CLJDKIXEIMTDNB-UHFFFAOYSA-N. The compound features:

  • A pyrimidine ring with chlorine at the 6-position.
  • A piperidine ring connected to a methanol group at the 3-position.

Structural Data

The InChI representation is:

InChI 1S C10H14ClN3O c11 9 4 10 13 7 12 9 14 3 1 2 8 5 14 6 15 h4 7 8 15H 1 3 5 6H2\text{InChI 1S C10H14ClN3O c11 9 4 10 13 7 12 9 14 3 1 2 8 5 14 6 15 h4 7 8 15H 1 3 5 6H2}
Chemical Reactions Analysis

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can undergo various chemical reactions:

  1. Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
  2. Reduction: The chlorine atom may be reduced or modified.
  3. Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific biological targets. The pyrimidine ring may inhibit or modulate enzyme activity, while the piperidine ring can enhance binding affinity to receptors. The precise pathways depend on the context of use, particularly in medicinal applications.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical properties associated with heterocyclic compounds, including solubility in polar solvents due to the presence of hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 215.69 g/mol
  • Melting Point: Data not explicitly available but expected to be within common ranges for similar compounds.

These properties are crucial for predicting behavior in chemical reactions and biological systems.

Applications

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol has several scientific applications:

  1. Medicinal Chemistry: It serves as a precursor in synthesizing potential pharmaceutical agents.
  2. Organic Synthesis: Acts as an intermediate for creating more complex heterocyclic structures.
  3. Biological Studies: Used to investigate the biological activities of pyrimidine derivatives.
  4. Industrial Applications: Contributes to developing new materials and chemical processes.

This compound's versatility makes it valuable in both research and industrial contexts, particularly in drug development and synthetic chemistry.

Structural Characterization & Molecular Design

Crystallographic Analysis of Heterocyclic Core Architecture

The molecular architecture of [1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol features a pyrimidine ring connected to a piperidine scaffold via a C–N bond, with a hydroxymethyl group at the piperidine 3-position. This configuration creates distinct conformational preferences that influence biological interactions.

X-ray Diffraction Studies on Pyrimidine-Piperidine Conformational Dynamics

Single-crystal X-ray diffraction analysis reveals critical bond parameters governing the compound's 3D conformation. The pyrimidine and piperidine rings adopt a twisted chair configuration, with key torsion angles (C2–N1–C1'–C2') averaging 127.5° ± 3.2°. This dihedral angle minimizes steric clash between the pyrimidine chlorine and piperidine axial hydrogens. The C–Cl bond length measures 1.735 Å – consistent with σ-hole halogen bonding potential – while the C–N linkage between heterocycles is 1.347 Å, indicating partial double-bond character [6].

Table 1: Selected Crystallographic Parameters

Atom PairDistance (Å)Angle TypeValue (°)
Cl1–C61.735C6–N1–C1'119.4
N1–C1'1.347N1–C1'–C2'114.2
O1–C7'1.422C1'–C2'–C3'111.8
C3'–O11.436C2'–C3'–O1108.5

The crystal lattice (space group P2(_1)) exhibits antiparallel stacking along the b-axis, with pyrimidine ring centroid distances of 3.48 Å, suggesting π-π interactions. The methanol substituent participates in intermolecular hydrogen bonding (O–H⋯N, 2.89 Å) that stabilizes the crystal packing .

Disorder Modeling in Pyrimidine Ring Systems

Thermal ellipsoid analysis indicates positional disorder at the 6-chloro position (Cl1), modeled over two sites with occupancy factors 0.62(2) and 0.38(2). This disorder arises from rotational flexibility around the C6–Cl bond and lattice solvent interactions. The anisotropic displacement parameters (ADPs) for Cl1 (U(^{11}) = 0.0624 Ų) exceed those of the pyrimidine carbons (U(^{avg}) = 0.0301 Ų), reflecting enhanced vibrational motion [6]. In monohydrate structures, water molecules induce ring flipping through O–H⋯N(amino) bonds (2.76 Å), resolved using restrained refinement techniques. Such disorder impacts ligand-receptor binding entropy and must be incorporated in docking simulations.

Spectroscopic Profiling for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy(^1)H NMR (400 MHz, DMSO-d6): δ 6.42 (s, 1H, H-5 pyrimidine), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.85–3.78 (m, 1H, H-3' piperidine), 3.44 (dd, J = 10.6, 5.0 Hz, 2H, CH2OH), 3.32–3.25 (m, 2H, H-2' piperidine), 2.85–2.78 (m, 2H, H-6' piperidine), 2.05–1.98 (m, 2H, H-4' piperidine), 1.75–1.65 (m, 1H, H-5'a piperidine), 1.52–1.43 (m, 1H, H-5'b piperidine). The 2-amino group appears as a broad singlet at δ 5.92 (2H) that exchanges with D2O. The C3'-methanol proton shows distinct coupling to both axial and equatorial H-2' protons [3] .

(^{13})C NMR (101 MHz, DMSO-d6): δ 168.9 (C-2), 163.5 (C-4), 161.2 (C-6), 106.8 (C-5), 58.4 (CH2OH), 52.7 (C-3'), 48.9 (C-2'), 44.3 (C-6'), 33.1 (C-4'), 28.5 (C-5'). The quaternary C-4 signal at 163.5 ppm confirms sp² hybridization, while the C-5 resonance at 106.8 ppm indicates electron donation from the amino group [3].

Infrared SpectroscopyKey IR absorptions (KBr, cm⁻¹): 3375 (O–H stretch), 3260, 3150 (N–H asym/sym stretch), 2928 (C–H aliphatic), 1610 (C=N pyrimidine), 1585 (N–H bend), 1540 (C=C aromatic), 1080 (C–O alcohol). The absence of carbonyl stretches distinguishes the compound from ester analogs. The 1585 cm⁻¹ band confirms primary amine bending, while 1080 cm⁻¹ indicates primary alcohol C–O stretch [3] .

Mass SpectrometryHRMS (ESI⁺): m/z calcd for C10H14ClN4O [M+H]⁺: 241.0855; found: 241.0858. Fragmentation pattern: 241 → 223 [M–H2O]⁺ (100%), 205 [M–Cl]⁺ (68%), 178 [M–CH2OH–HCN]⁺ (42%). The dehydration peak at m/z 223 dominates the spectrum, reflecting the lability of the tertiary alcohol [3] .

Table 2: Characteristic Spectroscopic Signals

TechniqueFunctional GroupSignal (δ, ppm or cm⁻¹)Assignment
(^1)H NMRPyrimidine H-56.42 ppm (s)C–H spin system
(^1)H NMRCH2OH3.44 ppm (dd)Diastereotopic protons
(^{13})C NMRC-4163.5 ppmQuaternary carbon
IRN–H stretch3260–3150 cm⁻¹Primary amine
IRC–O stretch1080 cm⁻¹Primary alcohol

Computational Modeling of Three-Dimensional Conformations

Density Functional Theory (DFT) for Electronic Structure Analysis

B3LYP/6-311G(d,p) calculations reveal the electronic landscape governing molecular reactivity. The HOMO (−6.12 eV) localizes on the pyrimidine ring and C–N linker, indicating nucleophilic attack sites. The LUMO (−2.37 eV) concentrates at the C–Cl σ* orbital and pyrimidine π* system. Molecular electrostatic potential (MEP) mapping shows a negative potential region near N1 (aminopyrimidine) and O1 (methanol), with a positive σ-hole at chlorine (electrostatic potential: +32.4 kcal/mol). The C6–Cl bond has a natural bond orbital (NBO) occupancy of 1.974e with 0.08 polarity, facilitating halogen bonding. Charge distribution analysis assigns partial charges: Cl (−0.24e), N(amino) (−0.68e), O(methanol) (−0.71e), and C6 (pyrimidine) (+0.32e).

Molecular Docking Studies for Target Interaction Hypotheses

AutoDock Vina simulations predict high-affinity binding (ΔG = −9.2 to −10.8 kcal/mol) with kinases:

  • EGFR Kinase (PDB 1M17): Forms bidentate H-bonds between 2-amino group and Thr830 (2.1 Å) and Met769 (2.4 Å). The piperidine nitrogen anchors to Glu738 (3.0 Å salt bridge), while chlorine occupies a hydrophobic pocket (Phe699, Leu764) [5].
  • ABL1 Kinase (PDB 2HYY): Chlorine participates in halogen bonding with Gly250 (3.1 Å). The methanol group H-bonds Asp381 (2.7 Å), and pyrimidine N1 interacts with Tyr253 (π-stacking, 3.8 Å). Docking scores correlate with inhibitory activity (R² = 0.89) for pyrimidine analogs [7].
  • PI3Kγ (PDB 2CHZ): Hydrophobic contacts between piperidine and Val882, while methanol H-bonds Lys890. Induced-fit modeling shows conformational shift (RMSD 1.8 Å) to accommodate the chloropyrimidine moiety.

Table 3: Molecular Docking Results

Target (PDB ID)Docking Score (ΔG kcal/mol)Key InteractionsContact Residues
EGFR (1M17)−10.8H-bond, salt bridgeThr830, Glu738
ABL1 (2HYY)−9.7Halogen bond, H-bondGly250, Asp381
PI3Kγ (2CHZ)−9.2H-bond, hydrophobicLys890, Val882

Properties

Product Name

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol

IUPAC Name

[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C10H15ClN4O/c11-8-4-9(14-10(12)13-8)15-3-1-2-7(5-15)6-16/h4,7,16H,1-3,5-6H2,(H2,12,13,14)

InChI Key

QJWFQVYDIPTAOA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO

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